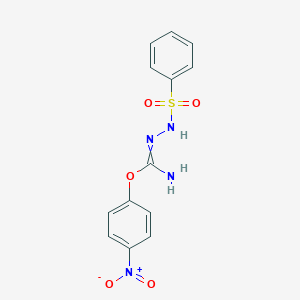
(4-nitrophenyl) N'-(benzenesulfonamido)carbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate is a complex organic compound that features both nitrophenyl and benzenesulfonamido groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and sulfonamide groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate typically involves the reaction of 4-nitrophenyl isocyanate with benzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The carbamimidate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonamide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl N’-(benzenesulfonamido)carbamimidate.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and benzenesulfonamide.
Scientific Research Applications
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its antimicrobial properties, as sulfonamide derivatives are known to possess antibacterial activity.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of nanotechnology for the reduction of nitrophenols.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This inhibition can interfere with the enzyme’s activity, making it a potential candidate for drug development. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl N’-(benzenesulfonamido)carbamate: Similar structure but with a carbamate linkage instead of a carbamimidate.
4-nitrophenyl N’-(benzenesulfonamido)urea: Contains a urea linkage, offering different reactivity and applications.
4-nitrophenyl N’-(benzenesulfonamido)thiourea: Features a thiourea linkage, which can provide unique properties in terms of sulfur chemistry.
Uniqueness
(4-nitrophenyl) N’-(benzenesulfonamido)carbamimidate is unique due to its specific combination of nitrophenyl and sulfonamide groups linked by a carbamimidate moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl) N'-(benzenesulfonamido)carbamimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c14-13(22-11-8-6-10(7-9-11)17(18)19)15-16-23(20,21)12-4-2-1-3-5-12/h1-9,16H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONUSCLADDBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













